molecular formula C120H182N38O43S6 B025652 ω-芋螺毒素 gvia CAS No. 106375-28-4

ω-芋螺毒素 gvia

货号: B025652
CAS 编号: 106375-28-4
分子量: 3037.4 g/mol
InChI 键: FDQZTPPHJRQRQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omega-Conotoxin GVIA (ω-conotoxin GVIA) is a peptide neurotoxin that is derived from the venom of the cone snail, Conus geographus. It is a member of the family of conotoxins, which are peptide neurotoxins that are found in the venom of cone snails. These peptides have a wide array of biological activities, and they have been used to develop new therapeutics and to gain insight into the physiology and pharmacology of the nervous system. In particular, omega-conotoxin GVIA has been studied extensively due to its potent analgesic effects. This review will focus on the synthesis, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of omega-conotoxin GVIA.

科学研究应用

1. 自主神经活动抑制

ω-芋螺毒素 GVIA 对人、大鼠和豚鼠输精管和肠组织的电诱发自主神经活动表现出抑制作用。这支持了在周围神经系统中存在药理学上不同的 N 型 Ca2+ 通道,在人类中可以观察到 (Sanger 等人,2000 年)

2. 离子型嘌呤受体的调节

研究表明,this compound 可以有效抑制大鼠背根神经节神经元中 P2X3 受体介导的内向电流。这突出了它对受体亚型的特异性作用,表明它在变构调节受体特性中发挥的作用 (Lalo 等人,2001 年)

3. 电压依赖性 N 型 Ca++ 通道的阻断

This compound 以阻断神经元中特定的电压依赖性 N 型 Ca++ 通道而闻名。这种选择性作用对于理解各种神经功能和疾病的机制至关重要 (Terneus,2008 年)

4. N 型钙通道门控电荷运动的调节

该毒素改变 N 型 (CaV2.2) 钙通道中的门控电荷运动,表明 N 通道抑制的潜在机制。这可以用来开发具有有限副作用的新型镇痛药 (Yarotskyy & Elmslie,2009 年)

5. 昆虫神经元中钙通道的抑制

胡锦毒素-V 是一种昆虫神经毒性肽,特异性抑制成年蟑螂神经元中的高压激活钙通道。this compound 部分阻断了这些神经元中的钙电流,为昆虫神经元 HVA 钙通道和新型杀虫剂化合物的开发提供了见解 (Deng 等人,2008 年)

6. This compound 类似物的开发

基于邻氨苯甲酰胺核心的 this compound 类似物对其与大鼠脑 Ca(v)2.2 通道的亲和力的研究促进了镇痛化合物和治疗剂的进步 (Andersson 等人,2009 年)

作用机制

Omega-Conopeptide GVIA, also known as CHEBI:90630, is a heterodetic cyclic polypeptide isolated from the venom of the marine cone snail, genus Conus . It has emerged as a highly selective blocker of neuronal voltage-sensitive calcium channels (VSCC), particularly the N-type .

Target of Action

Omega-Conopeptide GVIA primarily targets the N-type voltage-gated calcium (Ca V) channels . These channels play a crucial role in the release of neurotransmitters at presynaptic nerve terminals .

Mode of Action

The compound interacts with its targets by binding to the N-type Ca V channels, inhibiting their function . This inhibition prevents the influx of calcium ions into the neuron, thereby modulating the activity of the ion channels .

Biochemical Pathways

The primary biochemical pathway affected by Omega-Conopeptide GVIA is the calcium signaling pathway . By blocking the N-type Ca V channels, the compound disrupts the normal flow of calcium ions into the neurons . This disruption can affect various downstream effects, including the release of neurotransmitters and the propagation of action potentials .

Result of Action

The molecular and cellular effects of Omega-Conopeptide GVIA’s action primarily involve the modulation of neuronal activity . By inhibiting the N-type Ca V channels, the compound can reduce the release of neurotransmitters, potentially leading to a decrease in neuronal excitability . This mechanism is why Omega-Conopeptide GVIA and other ω-conotoxins have therapeutic potential in the treatment of chronic and neuropathic pain .

Action Environment

The action, efficacy, and stability of Omega-Conopeptide GVIA can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the local concentration of calcium ions, the presence of other ion channels and receptors, and the overall state of the neuronal environment. Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

安全和危害

Omega-Conotoxin GVIA is toxic if swallowed, in contact with skin, and fatal if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

生化分析

Biochemical Properties

Omega-Conotoxin GVIA selectively and reversibly blocks N-type calcium channels (CaV2.2) with high potency . By inhibiting these channels, it prevents the influx of calcium ions into neurons, thereby inhibiting the release of neurotransmitters . This property makes it a powerful probe for exploring the vertebrate presynaptic terminal .

Cellular Effects

The primary cellular effect of Omega-Conotoxin GVIA is the inhibition of central neurotransmitter release, which can lead to antihypertensive, analgesic, and neuroprotective activities . It acts selectively at a wide variety of ion channels and receptors in their prey, as well as in mammals . Its effects on cellular function are primarily due to its ability to block the activity of N-type voltage-gated calcium channels .

Molecular Mechanism

Omega-Conotoxin GVIA exerts its effects at the molecular level by binding to N-type voltage-gated calcium channels (CaV2.2) and blocking them . This blockage inhibits the influx of calcium ions into neurons, which in turn prevents the voltage-activated release of neurotransmitters . This mechanism of action is highly selective and reversible .

Temporal Effects in Laboratory Settings

Omega-Conotoxin GVIA has been observed to have slow onset and recovery kinetics . This almost irreversible inhibition of the N-type CaV channel complicates dose control in a clinical setting

Dosage Effects in Animal Models

In animal models, the analgesic potency of Omega-Conotoxin GVIA has been demonstrated . It has been found to be about three to four times more potent than other similar compounds and approximately 40-fold more potent than morphine . The effects of different dosages of Omega-Conotoxin GVIA in animal models, including any threshold effects and toxic or adverse effects at high doses, need further study.

属性

IUPAC Name

68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQZTPPHJRQRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H182N38O43S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3037.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106375-28-4
Record name N/A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

A: Omega-Conotoxin GVIA is a peptide toxin that selectively and potently blocks N-type voltage-gated calcium channels (CaV2.2) [, , , , , , , ]. These channels are crucial for calcium influx into neurons, a process essential for neurotransmitter release [, , , , , , , ]. By binding to these channels, omega-Conotoxin GVIA prevents calcium influx, thereby inhibiting the release of neurotransmitters such as norepinephrine, acetylcholine, glutamate, and GABA [, , , , , , , , , , ].

A: Yes, the effects of omega-Conotoxin GVIA can vary across different tissues. For instance, while it effectively blocks N-type calcium channels in neurons [, , , , , , , , , ], it does not affect L-type calcium channels in skeletal muscle, even though these tissues have a high density of dihydropyridine binding sites []. Additionally, in rat adrenal glands, omega-Conotoxin GVIA primarily affects acetylcholine and catecholamine release from nerve endings and has less impact on chromaffin cells [].

A: Omega-Conotoxin GVIA is a 27-amino acid peptide toxin with three disulfide bonds [].

    A: The specific arrangement of amino acids, particularly the basic residues, within the omega-Conotoxin GVIA structure is crucial for its high affinity and selectivity towards N-type calcium channels [, , ]. Studies replacing these basic residues with alanine have demonstrated a significant loss in binding affinity, highlighting their importance for the toxin's activity [, ]. Notably, Tyr13 has been identified as an essential amino acid for the activity of both omega-Conotoxin GVIA and MVIIA, emphasizing its role in the interaction with N-type calcium channels [].

    ANone: This question cannot be answered from the provided research papers. The focus of these papers is on the pharmacological and physiological effects of omega-Conotoxin GVIA in biological systems. Information regarding material compatibility, stability under various non-biological conditions, and applications outside a biological context are not addressed in these studies.

    ANone: This question cannot be answered from the provided research papers. Omega-Conotoxin GVIA is a peptide toxin that acts by binding to and blocking N-type voltage-gated calcium channels. It is not an enzyme and does not possess catalytic properties.

    ANone: This question cannot be answered from the provided research papers. While computational chemistry and modeling are valuable tools in drug discovery and development, the provided research papers primarily focus on the experimental characterization of omega-Conotoxin GVIA's activity and its effects on different biological systems.

    A: Studies investigating the structure-activity relationship (SAR) of omega-Conotoxin GVIA have revealed crucial information about the importance of specific amino acid residues for its activity and selectivity [, , ].

    • Importance of Tyr13: Replacing Tyr13 with alanine in both omega-Conotoxin GVIA and MVIIA resulted in a substantial decrease in activity, indicating that this residue is crucial for blocking N-type calcium channel function [].
    • Influence of Gly1326: Mutations at Gly1326 in the alpha(1B) subunit of the N-type calcium channel drastically affected the time course of omega-Conotoxin GVIA block []. Notably, the G1326P mutation rendered the block almost entirely reversible upon washout, suggesting that Gly1326 may control toxin access to its binding site and stabilize the toxin-channel interaction [].

    ANone: This question cannot be answered from the provided research papers. The provided research primarily focuses on the pharmacological characterization of omega-Conotoxin GVIA, its mechanism of action, and its effects on various physiological systems. Information on its stability under different conditions, formulation strategies, and methods to enhance its solubility or bioavailability are not addressed.

    A: Omega-Conotoxin GVIA, isolated from the venom of the cone snail Conus geographus, has served as a crucial tool in neuroscience research for decades []. Its discovery and characterization as a potent and selective blocker of N-type calcium channels revolutionized our understanding of these channels' role in neurotransmission [, , ].

    • Early studies demonstrated omega-Conotoxin GVIA's ability to inhibit neurotransmitter release from various neuronal preparations, including the frog neuromuscular junction, the electric organ of the ray Narke japonica, and the bullfrog sympathetic ganglion []. These findings established its importance in dissecting the molecular mechanisms of synaptic transmission.
    • Subsequent research focused on characterizing the binding properties and selectivity of omega-Conotoxin GVIA for different calcium channel subtypes [, , ]. This led to the identification of specific amino acid residues crucial for its high affinity and selectivity towards N-type calcium channels [, , ].
    • The use of omega-Conotoxin GVIA as a pharmacological tool has significantly advanced our understanding of the role of N-type calcium channels in various physiological processes, including pain perception, cardiovascular regulation, and neurotransmitter release in the central and peripheral nervous systems [, , , , , , , , , , ].

    ANone: Omega-Conotoxin GVIA research has fostered cross-disciplinary collaborations between:

    • Neuroscientists & Pharmacologists: Investigating omega-Conotoxin GVIA's mechanism of action and its effects on neurotransmitter release in various experimental models has significantly advanced our understanding of neuronal signaling and synaptic plasticity [, , , , , , , , , , ].
    • Biochemists & Structural Biologists: Determining the three-dimensional structure of omega-Conotoxin GVIA and characterizing its binding site on N-type calcium channels have provided crucial insights into the molecular basis of its selectivity and potency [, , , ]. This knowledge is invaluable for designing novel therapeutics targeting these channels.
    • Medicinal Chemists & Drug Developers: Understanding the structure-activity relationship (SAR) of omega-Conotoxin GVIA has guided the development of analogs with improved pharmacological properties, such as increased stability, solubility, and bioavailability []. These efforts aim to translate the therapeutic potential of omega-Conotoxin GVIA into clinical applications for treating various neurological and cardiovascular disorders.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。